
4-(4,5-dihydro-1H-imidazol-2-yl)aniline
Overview
Description
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline is a chemical compound that features an imidazole ring fused to an aniline moiety. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported, which enhances reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aniline moiety allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the aniline ring.
Scientific Research Applications
Scientific Research Applications
This compound has been investigated for its diverse applications in scientific research:
1. Medicinal Chemistry
- Antimicrobial Activity : Studies have demonstrated that 4-(4,5-dihydro-1H-imidazol-2-yl)aniline exhibits notable antibacterial and antifungal properties. For instance, it has shown an antibacterial percentage of up to 80% against Escherichia coli when compared to standard antibiotics like chloramphenicol .
- Antitumor Potential : Research indicates that derivatives of this compound may have anticancer properties. Investigations into its mechanism of action are ongoing, focusing on its interactions with biological macromolecules .
2. Synthesis of Complex Molecules
- As a versatile building block, this compound is utilized in the synthesis of more complex chemical entities. It serves as a precursor for various imidazole derivatives that are important in drug development and materials science.
3. Material Science
- The compound has applications in developing specialized materials, including dyes and catalysts. Its unique structure allows for modifications that can enhance the properties of these materials.
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound:
Case Study 1: Antibacterial Activity Assessment
In a study assessing the antibacterial properties of various imidazole derivatives, this compound was tested against common bacterial strains. The results indicated significant inhibition zones comparable to established antibiotics, supporting its potential as a therapeutic agent .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis routes for this compound demonstrated that using microwave-assisted techniques could enhance yield and reduce reaction times significantly. This method also minimized the use of hazardous solvents, aligning with green chemistry principles .
Mechanism of Action
The mechanism of action of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The aniline moiety can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to various targets .
Comparison with Similar Compounds
- 4-(1H-Imidazol-1-yl)aniline
- 4-(1H-Benzo[d]imidazol-2-yl)aniline
- 4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine
Comparison: 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-(1H-imidazol-1-yl)aniline, it has a reduced imidazole ring, which affects its reactivity and stability. The presence of the aniline moiety also differentiates it from other imidazole derivatives, providing additional sites for functionalization .
Biological Activity
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring fused with an aniline structure, contributing to its unique chemical properties. Its molecular formula is C₉H₁₂N₄, with a molecular weight of approximately 196.22 g/mol. The presence of both the imidazole and aniline functional groups allows for diverse interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies suggest that this compound may induce apoptosis in cancer cells, possibly through the activation of caspase pathways or interference with cell signaling pathways such as MAPK/ERK .
- Antimicrobial Properties : The compound shows significant antimicrobial and antifungal activities, making it a candidate for further pharmacological studies in treating infections .
- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis .
The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with various biochemical pathways:
- Inhibition of Enzymatic Activity : The imidazole ring may act as a competitive inhibitor for certain enzymes involved in inflammatory processes.
- Modulation of Cell Signaling : It may influence pathways related to cell growth and survival, particularly in cancer cells.
- Biotransformation : The compound undergoes biotransformation in vivo, leading to the formation of metabolites that may also exhibit biological activity .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Induces apoptosis via caspase activation | |
Antimicrobial | Effective against various pathogens | |
Anti-inflammatory | Potentially reduces inflammation |
Case Study: Antitumor Activity
A study conducted on the effect of this compound on cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. The mechanism was linked to the activation of apoptotic pathways, specifically through caspase-3 and caspase-7 activation. This suggests its potential as a chemotherapeutic agent against various cancers .
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The results indicated potent activity comparable to standard antibiotics, highlighting its potential for development into new antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(4,5-dihydro-1H-imidazol-2-yl)aniline and its derivatives?
A common synthetic route involves condensation reactions. For example, 1,4-benzenedicarboxylic acid can react with ethylenediamine in the presence of ethylenediamine dihydrochloride and toluene-p-sulfonic acid under reflux in ethylene glycol. Post-reaction distillation and purification via recrystallization yield the target compound with ~83% efficiency. Key parameters include temperature control (198°C for reflux) and stoichiometric optimization of reagents .
Q. How can X-ray crystallography be applied to determine the structural conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using Bruker SMART/APEX systems, refinement via SHELXL97, and visualization with SHELXTL software enable precise determination of bond lengths, angles, and hydrogen-bonding networks. For example, dihedral angles between imidazoline rings and the benzene moiety (e.g., 30.51° and 25.64°) are critical for understanding molecular geometry .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- FTIR : Identifies functional groups (e.g., N–H stretches at ~3188 cm⁻¹, C=N stretches at ~1606 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, imidazoline protons at δ 3.2–4.0 ppm) .
- Elemental Analysis : Validates purity (e.g., C 66.98%, H 6.92%, N 26.08% for C₁₂H₁₄N₄) .
Advanced Research Questions
Q. How can computational methods predict the compound’s intermolecular interactions and stability?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electronic properties, while molecular dynamics simulations model hydrogen-bonding networks. For instance, graph set analysis (R²₂(8), R⁴₄(12)) classifies hydrogen-bond motifs, explaining crystal packing stability . Software like Gaussian or ORCA with 6-31G(d,p) basis sets is recommended .
Q. What strategies resolve contradictions in hydrogen-bonding data between experimental and computational studies?
Cross-validate experimental SCXRD data (e.g., N–H⋯O/N distances of 2.8–3.0 Å) with DFT-optimized geometries. Discrepancies may arise from crystal lattice strain or solvent effects. Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., H-bond vs. van der Waals) .
Q. How does the compound’s structure influence its biological activity, such as in efflux pump inhibition?
Structure-activity relationship (SAR) studies highlight the importance of the imidazoline core and aryl substituents. Molecular descriptors like logP (lipophilicity) and polar surface area (PSA) predict membrane permeability. For example, analogs with logP >3 and PSA <80 Ų show enhanced activity against P. aeruginosa efflux pumps .
Q. What experimental designs optimize the synthesis of imidazoline-based metal complexes?
Use ligand-to-metal stoichiometric variation (e.g., 1:1 or 2:1 ratios) with transition metals (e.g., Cu²⁺, Zn²⁺). Monitor reaction pH (5.5–7.0) to prevent ligand protonation. Characterization via UV-Vis (d-d transitions) and cyclic voltammetry confirms complex formation .
Q. How do supramolecular interactions affect the compound’s crystallization and polymorph formation?
Hydrogen-bond directionality (e.g., N–H⋯O vs. N–H⋯N) dictates crystal lattice energy. For polymorph screening, vary solvents (e.g., methanol vs. DMF) and cooling rates. Differential Scanning Calorimetry (DSC) identifies thermodynamically stable forms .
Q. Data Analysis and Methodological Considerations
Q. What statistical approaches are used to validate crystallographic data quality?
- R-factor : Aim for R₁ <0.05 (high-resolution data).
- Goodness-of-fit (GoF) : Target ~1.0 for model reliability.
- ADPs (Anisotropic Displacement Parameters) : Ensure ellipsoid axes align with thermal motion .
Q. How can researchers address low yields in imidazoline synthesis?
Optimize reaction time (3–5 hours), catalyst loading (e.g., 5 mol% p-TsOH), and solvent polarity (ethylene glycol > DMSO). Post-synthesis, use column chromatography (silica gel, CH₂Cl₂/MeOH 10:1) for purification .
Properties
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJPRHDSBNINIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326271 | |
Record name | 4-(4,5-dihydro-1H-imidazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61033-71-4 | |
Record name | 4-(4,5-dihydro-1H-imidazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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